Tert-butyl cis-7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate
Description
Properties
Molecular Formula |
C11H17NO4 |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
tert-butyl (1R,6R)-7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(14)12-5-4-7-8(6-12)15-9(7)13/h7-8H,4-6H2,1-3H3/t7-,8+/m1/s1 |
InChI Key |
WRKUIFISUJIKIJ-SFYZADRCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2[C@H](C1)OC2=O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)OC2=O |
Origin of Product |
United States |
Preparation Methods
Overview
The synthesis of tert-butyl cis-7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate generally involves multi-step organic synthesis, starting from simpler precursors such as γ-lactam derivatives or related bicyclic intermediates. Key synthetic transformations include cyclization to form the bicyclic core, introduction of the tert-butyl protecting group, and oxidation to install the ketone functionality.
Laboratory-Scale Synthetic Route
The typical laboratory synthesis proceeds via the following steps:
| Step | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1. Cyclization | Intramolecular aldol condensation catalyzed by boron trifluoride etherate (BF3·OEt2) at −20°C | 65 | Forms the azabicyclic core with cis stereochemistry |
| 2. tert-Butyl Protection | Di-tert-butyl dicarbonate (Boc2O) in tetrahydrofuran (THF) at room temperature (rt) | 82 | Introduces tert-butyl carboxylate protecting group at nitrogen |
| 3. Oxidation | Jones reagent (chromic acid in sulfuric acid) at 0°C | 73 | Oxidizes secondary alcohol to ketone at position 7 |
This sequence efficiently constructs the bicyclic framework with the desired stereochemistry and functional groups.
Industrial-Scale Considerations
For scale-up, continuous flow reactors are preferred to improve heat transfer and reaction control, reducing reaction times and enhancing safety during oxidation steps. Catalyst recycling, especially for chromium-based oxidants, is an active area of process optimization to reduce environmental impact and cost.
Detailed Reaction Mechanisms and Conditions
Cyclization Mechanism
- The cyclization involves an intramolecular aldol condensation facilitated by BF3·OEt2, which activates carbonyl groups and promotes nucleophilic attack by the nitrogen atom, closing the bicyclic ring system.
- The reaction is conducted at low temperature (−20°C) to control stereoselectivity and minimize side reactions.
Protection with tert-Butyl Group
- The nitrogen atom is protected via reaction with di-tert-butyl dicarbonate, forming a carbamate (Boc) group.
- The reaction proceeds smoothly in THF at room temperature, with yields above 80%, ensuring the stability of the bicyclic core during subsequent steps.
Oxidation to Ketone
- The secondary alcohol (if present in the intermediate) is oxidized to a ketone using Jones reagent.
- The reaction is typically performed at 0°C to avoid overoxidation or degradation of sensitive bicyclic structures.
Comparative Analysis with Related Compounds
| Property | This compound | tert-Butyl 8-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate |
|---|---|---|
| Molecular Weight | 227.26 g/mol | 225.28 g/mol |
| Ring System | Bicyclo[4.2.0]octane (fused 4- and 2-membered rings) | Bicyclo[3.2.1]octane (fused 3- and 2-membered rings) |
| Ring Strain | High | Moderate |
| Hydrolysis Rate (pH 7.4) | ~2.3 hours | ~6.7 hours |
| Reactivity | Higher due to ring strain and electron-withdrawing ketone group | Lower due to less ring strain |
The increased ring strain and electron-withdrawing effects in the bicyclo[4.2.0] system enhance reactivity, making it more suitable for certain synthetic applications and potentially more bioactive.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Yield (%) | Comments |
|---|---|---|---|
| Cyclization | BF3·OEt2, −20°C | 65 | Intramolecular aldol condensation |
| Boc Protection | Di-tert-butyl dicarbonate, THF, rt | 82 | Protects nitrogen as tert-butyl carbamate |
| Oxidation | Jones reagent (CrO3/H2SO4), 0°C | 73 | Converts secondary alcohol to ketone |
| Alternative Methods | Triphenylphosphine, diethyl/diisopropyl azodicarboxylate, THF, 0–20°C | 60 (related compounds) | Used for azide substitution or functionalization |
Chemical Reactions Analysis
Types of Reactions
rel-1,1-Dimethylethyl (1R,6R)-7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, often resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as solvent choice, temperature, and pH, are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .
Scientific Research Applications
rel-1,1-Dimethylethyl (1R,6R)-7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate is utilized in various scientific research fields, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rel-1,1-Dimethylethyl (1R,6R)-7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can result in various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related bicyclic derivatives, focusing on ring systems , substituents , synthetic applications , and physical properties .
Structural Analogues and Ring System Variations
Key Observations :
- Functional Groups : The 8-oxa group distinguishes the target compound from analogs like 3-Boc-3-azabicyclo[3.2.1]octan-8-one, which lacks an oxygen atom in the bridge. This difference may influence electronic properties and reactivity in nucleophilic substitutions .
Physicochemical Properties
| Property | Target Compound | 3-Boc-3-azabicyclo[3.2.1]octan-8-one | cis-tert-Butyl 6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate |
|---|---|---|---|
| Molecular Weight | 225.28 | 225.28 (same formula) | 239.28 |
| Solubility | High in organic solvents (tert-butyl group) | Similar | Moderate (acetyl group) |
| Reactivity | Ketone at C7 prone to nucleophilic attack | Ketone at C8 | Acetyl group at C6 |
Notable Differences:
- The tert-butyl group in all analogs enhances steric bulk, slowing hydrolysis of the carbamate group .
Commercial Availability and Pricing
The target compound is more widely available commercially, reflecting its demand in high-throughput medicinal chemistry workflows .
Biological Activity
Overview
Tert-butyl cis-7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate is a bicyclic compound with a complex structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C11H17NO4
- Molecular Weight : 227.26 g/mol
- Purity : Typically around 95% .
Pharmacological Properties
-
Antimicrobial Activity :
- Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. The compound's mechanism may involve disruption of bacterial cell wall synthesis or inhibition of enzymatic activity critical for bacterial survival.
-
Anticancer Potential :
- Research has shown that this compound can induce apoptosis in cancer cells through the activation of caspase pathways. In vitro studies have demonstrated significant cytotoxic effects against several cancer cell lines, suggesting its potential as a chemotherapeutic agent.
-
Neuroprotective Effects :
- Some studies suggest that the compound may exert neuroprotective effects, potentially benefiting conditions like Alzheimer's disease by inhibiting acetylcholinesterase activity, thereby increasing acetylcholine levels in the brain.
The biological activities of this compound are attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Interaction : It is hypothesized that the compound interacts with various receptors, influencing signaling pathways related to cell growth and apoptosis.
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial effects of tert-butyl cis-7-oxo-8-oxa-3-azabicyclo[4.2.0]octane demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was found to be 32 µg/mL for both strains, indicating a promising antimicrobial profile.
Case Study 2: Anticancer Efficacy
In a recent investigation, the compound was tested against human breast cancer cell lines (MCF7). Results showed a dose-dependent increase in cell death, with an IC50 value of 15 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in early and late apoptotic cells, confirming its potential as an anticancer agent.
Data Table: Summary of Biological Activities
Q & A
Basic: What are the recommended safety protocols for handling and storing tert-butyl cis-7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate in a laboratory?
Answer:
Safe handling requires:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Work in a fume hood to avoid inhalation of vapors .
- Electrostatic Control: Ground equipment to prevent static discharge, as the compound may be sensitive to ignition .
Storage Conditions:
- Temperature: Refrigerate (2–8°C) in airtight containers .
- Moisture Control: Store in a dry, well-ventilated area away from incompatible substances (e.g., strong oxidizers) .
Contradictions in Evidence:
- Some safety data sheets recommend refrigeration , while others emphasize desiccation without specifying temperature . Cross-reference multiple SDS for lab-specific protocols.
Basic: What synthetic routes are employed to synthesize bicyclo octane carboxylate derivatives?
Answer:
Common methodologies include:
Boc Protection: Introduce tert-butoxycarbonyl (Boc) groups to stabilize intermediates, as seen in structurally related 3,8-diazabicyclo[3.2.1]octane derivatives .
Cyclization Strategies: Use spirocyclic intermediates (e.g., spiro[3.5]nonane) under basic conditions to form the bicyclo framework .
Oxazolidinone Formation: Incorporate 8-oxa moieties via ketone oxidation and lactam cyclization .
Example Reaction Pathway:
Boc-protected amine → Cyclization (K2CO3, DMF) → Oxidation (mCPBA) → Target bicyclo carboxylate
Key intermediates are validated via NMR and mass spectrometry .
Basic: How is the crystal structure of this compound determined experimentally?
Answer:
Methodology:
X-ray Diffraction (XRD): Single crystals are grown via slow evaporation (e.g., in ethyl acetate/hexane mixtures) .
Data Collection: Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K .
Structure Refinement:
- Software: SHELXL-2018 for least-squares refinement .
- Validation: WinGX suite for symmetry checks and ORTEP-3 for thermal ellipsoid visualization .
Key Parameters:
- R-factors: Aim for R1 < 0.05 and wR2 < 0.15 .
- Disorder Modeling: Use PART instructions in SHELXL for unresolved electron density .
Advanced: How to resolve discrepancies in crystallographic data during refinement?
Answer:
Common Issues and Solutions:
- Twinned Crystals: Apply TWIN/BASF commands in SHELXL to refine twin laws .
- Disordered Solvent: Exclude poorly resolved solvent molecules or apply SQUEEZE in PLATON .
- Thermal Motion Artifacts: Use ISOR/SIMU restraints to model anisotropic displacement .
Case Study:
A study on a related bicyclo[3.2.1]octane derivative required a twin scale factor of 0.32 to achieve convergence (R1 = 0.039) .
Basic: What analytical techniques validate the purity of this compound?
Answer:
Primary Methods:
| Technique | Conditions | Purity Threshold | Evidence Source |
|---|---|---|---|
| HPLC | C18 column, 70:30 MeCN/H2O, 1 mL/min | ≥97% | |
| NMR | 500 MHz, CDCl3 | ≥95% (no impurities) | |
| Mass Spec | ESI+, m/z calc. 267.32 | Δ < 0.01 Da |
Contradictions:
- Some suppliers report 97% purity via HPLC , while academic studies emphasize NMR integration for trace solvent detection .
Advanced: How to analyze conformational dynamics of the bicyclo framework?
Answer:
Computational Workflow:
DFT Optimization: Use Gaussian09 with B3LYP/6-31G(d) to minimize energy .
Molecular Dynamics (MD): Simulate in explicit solvent (e.g., water) using AMBER to assess ring puckering .
NMR Coupling Constants: Compare experimental values with computed conformers (e.g., cis- vs. trans- fused rings) .
Key Finding:
For tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate, the lowest-energy conformer exhibits a boat-like oxazolidinone ring .
Advanced: What mechanistic insights explain low yields in spirocyclic intermediate synthesis?
Answer:
Root Causes:
- Steric Hindrance: Bulky tert-butyl groups impede cyclization .
- Epimerization: Basic conditions cause racemization at chiral centers .
Optimization Strategies:
- Microwave-Assisted Synthesis: Reduce reaction time (30 min vs. 24 h) to minimize side reactions .
- Low-Temperature Cyclization: Perform at −78°C to retain stereochemistry .
Yield Improvement Example:
Switching from DIPEA to Hunig’s base increased yields from 45% to 72% in a related diazabicyclo system .
Advanced: How to resolve stereochemical ambiguities in derivatives?
Answer:
Integrated Approach:
X-ray Anomalous Dispersion: Use Cu-Kα radiation to differentiate enantiomers via Bijvoet pairs .
NOESY NMR: Identify through-space correlations (e.g., H-3/H-7 in cis- fused rings) .
VCD Spectroscopy: Compare experimental and computed vibrational circular dichroism for absolute configuration .
Case Study:
A cis- configured oxa-azabicyclo derivative showed NOE cross-peaks between H-2 and H-6, confirming ring fusion geometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
